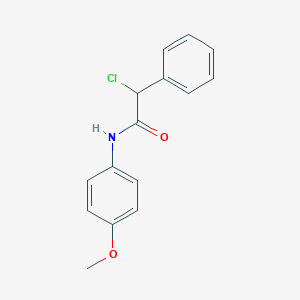

2-chloro-N-(4-méthoxyphényl)-2-phénylacétamide

Vue d'ensemble

Description

2-chloro-N-(4-methoxyphenyl)-2-phenylacetamide is an organic compound with a complex structure that includes a chloro group, a methoxyphenyl group, and a phenylacetamide group

Applications De Recherche Scientifique

2-chloro-N-(4-methoxyphenyl)-2-phenylacetamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Mécanisme D'action

Target of Action

The primary target of 2-chloro-N-(4-methoxyphenyl)-2-phenylacetamide is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, cell division, and intracellular transport.

Mode of Action

2-Chloro-N-(4-methoxyphenyl)-2-phenylacetamide interacts with tubulin and inhibits its polymerization . This interaction disrupts the formation of microtubules, which are essential for cell division and other cellular functions. The compound’s ability to inhibit tubulin polymerization leads to cell cycle arrest and ultimately induces apoptosis, or programmed cell death .

Biochemical Pathways

The inhibition of tubulin polymerization by 2-chloro-N-(4-methoxyphenyl)-2-phenylacetamide affects several biochemical pathways. Most notably, it impacts the cell cycle and apoptotic pathways . The disruption of microtubule formation prevents cells from completing mitosis, leading to cell cycle arrest. This triggers the apoptotic pathway, resulting in cell death .

Pharmacokinetics

It is known that the compound isnot a substrate for the ABC transporter Pgp-1 , which suggests that it may have good bioavailability and could potentially overcome drug resistance mechanisms associated with this transporter.

Result of Action

The result of 2-chloro-N-(4-methoxyphenyl)-2-phenylacetamide’s action is the induction of apoptosis . By inhibiting tubulin polymerization, the compound disrupts cell division, leading to cell cycle arrest. This triggers programmed cell death, effectively eliminating the affected cells .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-methoxyphenyl)-2-phenylacetamide typically involves the reaction of 4-methoxyaniline with chloroacetyl chloride to form an intermediate, which is then reacted with phenylacetic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

2-chloro-N-(4-methoxyphenyl)-2-phenylacetamide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .

Major Products Formed

The major products formed from these reactions include carboxylic acids (from oxidation), amines (from reduction), and substituted derivatives (from nucleophilic substitution) .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-chloro-N-(4-ethoxyphenyl)-2-phenylacetamide

- 2-chloro-N-(4-phenoxyphenyl)-2-phenylacetamide

- 2-chloro-N-(3-methoxyphenyl)-2-phenylacetamide

Uniqueness

2-chloro-N-(4-methoxyphenyl)-2-phenylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .

Activité Biologique

2-Chloro-N-(4-methoxyphenyl)-2-phenylacetamide is a compound with significant potential in medicinal chemistry, particularly in the fields of anti-inflammatory and anticancer therapies. This article reviews its biological activity, focusing on synthesis, structural analysis, and pharmacological properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound is characterized by a chloro group, a methoxy group, and a phenylacetamide backbone. Its molecular formula is C16H16ClN O2, with a molecular weight of 303.75 g/mol. The presence of the methoxy group enhances its lipophilicity and may influence its biological interactions.

Table 1: Structural Characteristics of 2-Chloro-N-(4-Methoxyphenyl)-2-Phenylacetamide

| Property | Value |

|---|---|

| Molecular Formula | C16H16ClN O2 |

| Molecular Weight | 303.75 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Synthesis

The synthesis of 2-chloro-N-(4-methoxyphenyl)-2-phenylacetamide has been documented through various methods, including nucleophilic substitution reactions involving the corresponding phenylacetamide derivatives. The synthesis often involves the use of chlorinated reagents to introduce the chloro group effectively.

Anti-inflammatory Properties

Research indicates that compounds with similar structures exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes and reducing prostaglandin synthesis. In vitro studies have shown that 2-chloro-N-(4-methoxyphenyl)-2-phenylacetamide can modulate inflammatory pathways, potentially through interactions with key signaling molecules involved in inflammation.

Anticancer Activity

The compound has been studied for its potential anticancer properties. In particular, it has shown promise in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines. For instance, studies have reported that derivatives containing the methoxy group exhibit enhanced activity against cancer cells compared to their unsubstituted counterparts.

Case Study: Anticancer Activity

A recent study evaluated the cytotoxic effects of 2-chloro-N-(4-methoxyphenyl)-2-phenylacetamide on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 50 µM, suggesting a dose-dependent response.

The proposed mechanism involves the inhibition of specific signaling pathways such as NF-kB and STAT3, which are crucial for cancer cell survival and proliferation. By disrupting these pathways, the compound may enhance apoptotic signaling and reduce tumor growth.

Structure-Activity Relationship (SAR)

The presence of the methoxy group at the para position of the phenyl ring is critical for enhancing biological activity. SAR studies suggest that modifications to this group can significantly influence the compound's potency against various biological targets.

Table 2: Structure-Activity Relationship Insights

| Compound Variant | Biological Activity | Observations |

|---|---|---|

| 2-Chloro-N-(4-methoxyphenyl)-2-phenylacetamide | High | Significant cytotoxicity in cancer cells |

| 2-Chloro-N-(4-hydroxyphenyl)-2-phenylacetamide | Moderate | Reduced potency compared to methoxy variant |

| Unsubstituted phenylacetamide | Low | Minimal biological activity observed |

Propriétés

IUPAC Name |

2-chloro-N-(4-methoxyphenyl)-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO2/c1-19-13-9-7-12(8-10-13)17-15(18)14(16)11-5-3-2-4-6-11/h2-10,14H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYZSSOCBQJYQNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80585360 | |

| Record name | 2-Chloro-N-(4-methoxyphenyl)-2-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10295-48-4 | |

| Record name | 2-Chloro-N-(4-methoxyphenyl)-2-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.